molecular formula C12H17NO5S B12044705 Butyl 5-sulphamoyl-o-anisate CAS No. 53371-99-6

Butyl 5-sulphamoyl-o-anisate

Katalognummer: B12044705
CAS-Nummer: 53371-99-6
Molekulargewicht: 287.33 g/mol
InChI-Schlüssel: OJHOGRODYNCEGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-sulphamoyl-o-anisate typically involves the reaction of o-anisic acid with butylamine and sulphamic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and requires careful monitoring of temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to maintain precise control over reaction parameters. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 5-sulphamoyl-o-anisate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulphone derivatives, amine derivatives, and substituted anisates.

Wissenschaftliche Forschungsanwendungen

Butyl 5-sulphamoyl-o-anisate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Butyl 5-sulphamoyl-o-anisate involves its interaction with specific molecular targets and pathways. The sulphamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Butyl 5-sulphamoyl-o-anisate can be compared with other similar compounds, such as:

    Butyl 4-sulphamoyl-o-anisate: Similar structure but with a different position of the sulphamoyl group.

    Ethyl 5-sulphamoyl-o-anisate: Similar structure but with an ethyl group instead of a butyl group.

    Methyl 5-sulphamoyl-o-anisate: Similar structure but with a methyl group instead of a butyl group.

Eigenschaften

CAS-Nummer

53371-99-6

Molekularformel

C12H17NO5S

Molekulargewicht

287.33 g/mol

IUPAC-Name

butyl 2-methoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C12H17NO5S/c1-3-4-7-18-12(14)10-8-9(19(13,15)16)5-6-11(10)17-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,15,16)

InChI-Schlüssel

OJHOGRODYNCEGX-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.